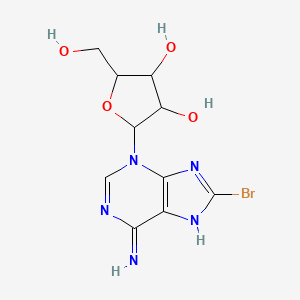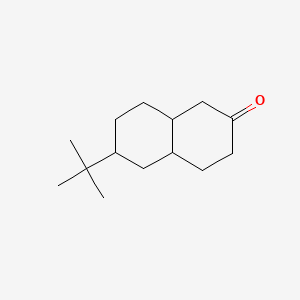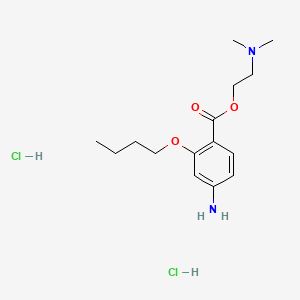
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is a chemical compound with the molecular formula C14H24Cl2N2O3. It is known for its unique structure, which includes a benzoyl group, an azaniumyl group, and a butoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride typically involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with benzoyl chloride to form the benzoyl derivative. This intermediate is then reacted with 2-butoxyethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the azaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminobenzoyl)oxyethyl-dimethylazanium dichloride
- 2-(4-Butoxybenzoyl)oxyethyl-dimethylazanium dichloride
Uniqueness
2-(4-Azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium dichloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in specialized research applications.
Properties
CAS No. |
100811-76-5 |
|---|---|
Molecular Formula |
C15H26Cl2N2O3 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-amino-2-butoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-4-5-9-19-14-11-12(16)6-7-13(14)15(18)20-10-8-17(2)3;;/h6-7,11H,4-5,8-10,16H2,1-3H3;2*1H |
InChI Key |
OUFWZQGHNWSHSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


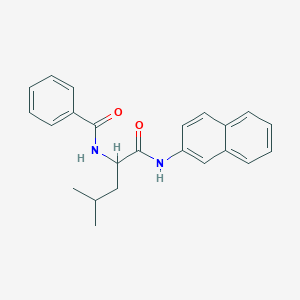
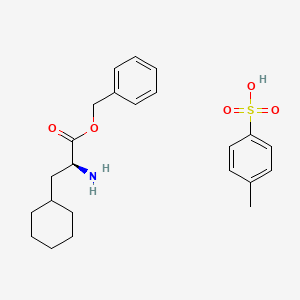




![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)


![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
